molecular formula C24H25NO5S2 B5908899 (5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5908899
M. Wt: 471.6 g/mol
InChI Key: QTDZQKTZZYCJLU-JCMHNJIXSA-N
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Description

(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, methoxy groups, and a prop-2-enylphenoxy moiety

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S2/c1-5-6-16-7-9-18(20(13-16)27-3)29-11-12-30-19-10-8-17(14-21(19)28-4)15-22-23(26)25(2)24(31)32-22/h5,7-10,13-15H,1,6,11-12H2,2-4H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZQKTZZYCJLU-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)CC=C)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)CC=C)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the methoxy and prop-2-enylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxy and prop-2-enylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and molecules with methoxy and prop-2-enylphenoxy groups. Examples include:

    Thiazolidinediones: Known for their antidiabetic properties.

    Methoxyphenols: Studied for their antioxidant activities.

Uniqueness

What sets (5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

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